molecular formula C24H33N3O B13738609 Phenol, 2-(2H-benzotriazol-2-yl)-4-dodecyl- CAS No. 3142-42-5

Phenol, 2-(2H-benzotriazol-2-yl)-4-dodecyl-

Cat. No.: B13738609
CAS No.: 3142-42-5
M. Wt: 379.5 g/mol
InChI Key: RKVRWKDTXOIXNG-UHFFFAOYSA-N
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Description

Historical Development of Benzotriazole Derivatives in UV Stabilization

The integration of benzotriazole derivatives into photostabilization chemistry began in the mid-20th century, driven by the need to protect synthetic polymers from UV-induced degradation. Early benzotriazole compounds, such as 2-(2H-benzotriazol-2-yl)-4-methylphenol, demonstrated moderate UV absorption but suffered from limited solubility and volatility. The introduction of alkyl side chains, including the dodecyl group, marked a turning point in the 1980s, enabling broader compatibility with nonpolar polymer systems like polyolefins and polyvinyl chloride (PVC).

A critical advancement was the discovery that substituting the phenol ring with long-chain alkyl groups enhanced both thermal stability and dispersibility in molten polymers. For instance, phenol, 2-(2H-benzotriazol-2-yl)-4-dodecyl- (CAS 3142-42-5) emerged as a milestone due to its 12-carbon alkyl chain, which reduced crystallinity and improved miscibility with hydrophobic substrates. Commercial formulations, such as Tinuvin® 571, leveraged this design to achieve low volatility even at processing temperatures exceeding 200°C.

The evolution of benzotriazole derivatives is summarized in Table 1:

Derivative Key Modification Application Era
2-(2H-Benzotriazol-2-yl)phenol Unsubstituted phenol 1960s
4-Methyl substitution Methyl group at para position 1970s
4-Dodecyl substitution Long alkyl chain 1980s–present

Role of Alkyl-Substituted Phenolic Groups in Molecular Design

The dodecyl group in phenol, 2-(2H-benzotriazol-2-yl)-4-dodecyl- serves three primary functions:

  • Solubility Enhancement : The nonpolar dodecyl chain aligns with hydrocarbon-rich polymer backbones, minimizing phase separation. This is critical in polypropylene and polyethylene, where poor additive dispersion accelerates UV degradation.
  • Volatility Reduction : Long alkyl chains increase molecular weight (C24H33N3O), lowering vapor pressure and preventing additive loss during high-temperature processing.
  • Steric Hindrance : The bulky dodecyl group shields the benzotriazole core from photolytic cleavage, as evidenced by the compound’s resistance to UV-induced tautomerization fatigue.

Quantum mechanical studies reveal that the alkyl chain’s electron-donating inductive effect stabilizes the excited-state intramolecular proton transfer (ESIPT) mechanism. Upon UV absorption (λmax = 300–350 nm), the enol-keto tautomerization dissipates energy as heat, returning the molecule to its ground state within picoseconds. The dodecyl group’s flexibility further facilitates this process by allowing conformational adjustments without disrupting the aromatic system.

Properties

CAS No.

3142-42-5

Molecular Formula

C24H33N3O

Molecular Weight

379.5 g/mol

IUPAC Name

2-(benzotriazol-2-yl)-4-dodecylphenol

InChI

InChI=1S/C24H33N3O/c1-2-3-4-5-6-7-8-9-10-11-14-20-17-18-24(28)23(19-20)27-25-21-15-12-13-16-22(21)26-27/h12-13,15-19,28H,2-11,14H2,1H3

InChI Key

RKVRWKDTXOIXNG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 2-(2H-benzotriazol-2-yl)-4-dodecylphenol generally involves two key steps:

This approach is consistent with classical methods for preparing 2-(2H-benzotriazol-2-yl)phenolic compounds, first reported by Ciba-Geigy AG in 1959 and extensively refined since then.

Detailed Reaction Conditions

Step 1: Diazotization and Azo Coupling

  • The aromatic amine (e.g., 2-nitroaniline or its derivatives) is diazotized using nitrite salts (e.g., sodium nitrite) in acidic media.

  • The diazonium salt formed is then coupled with 4-dodecylphenol under controlled pH and temperature to yield the azo intermediate (2-(2-nitrophenylazo)-4-dodecylphenol).

  • Solvents such as ethanol, methanol, or polar aprotic solvents miscible with water are commonly employed to optimize solubility and reaction rates.

Step 2: Reductive Cyclization

  • The azo intermediate undergoes reductive cyclization to form the benzotriazole ring.

  • Various reducing agents and catalytic systems have been reported for this transformation, including:

    • Zinc in aqueous methanol with alkali hydroxide (NaOH).

    • Hydrazine hydrate in the presence of alkali hydroxide.

    • Hydrogen gas under pressure with palladium on carbon or platinum sulfide catalysts.

    • Raney nickel catalysts modified with molybdenum.

    • Thiourea S,S-dioxide in aqueous isopropanol with sodium hydroxide.

    • Electrolytic reduction at mercury electrodes in alkaline media.

  • Reaction parameters such as pH, temperature, and solvent choice are critical for achieving high yields and purity.

Industrial Scale Production

  • Industrial synthesis typically employs batch or continuous flow reactors with optimized stoichiometry, temperature control, and solvent recycling to maximize yield and minimize impurities.

  • Purification methods include recrystallization and chromatographic techniques to ensure product quality suitable for polymer stabilization applications.

Data Table: Summary of Preparation Methods and Conditions

Step Method/Agent Solvent/Medium Key Parameters Reference
Diazotization Sodium nitrite + HCl or H2SO4 Aqueous acidic solution Controlled pH, temperature ~0-5°C
Azo coupling 4-Dodecylphenol + diazonium salt Ethanol, methanol, or polar aprotic solvents pH control, moderate temperature
Reductive cyclization Zinc + NaOH Aqueous methanol Ambient to reflux temperature
Hydrazine hydrate + NaOH Aqueous alkaline solution Mild heating
Hydrogen + Pd/C or PtS/C Alcohol-water mixtures Elevated pressure, temperature
Thiourea S,S-dioxide + NaOH Aqueous isopropanol Mild heating
Electrolytic reduction Mercury electrode, NaOH solution Aqueous alkaline Controlled current and voltage

Research Outcomes and Analysis

Yield and Purity

  • The diazotization and azo coupling steps typically proceed with high yields (>85%) when pH and temperature are carefully controlled.

  • Reductive cyclization yields vary depending on the reducing agent; catalytic hydrogenation with Pd/C or Raney nickel often achieves >90% conversion and high purity.

  • Electrolytic reduction methods offer an alternative route but are less common industrially due to equipment complexity.

Comparative Efficiency of Reducing Agents

Reducing Agent Advantages Disadvantages
Zinc + NaOH Inexpensive, simple setup Generates zinc waste, slower
Hydrazine hydrate + NaOH High yield, mild conditions Toxicity and handling concerns
Hydrogen + Pd/C or PtS/C High selectivity, clean reaction Requires pressurized hydrogen
Thiourea S,S-dioxide + NaOH Novel, efficient, mild conditions Less established industrially
Electrolytic reduction No chemical reductants needed Equipment complexity

Chemical Reactions Analysis

Types of Reactions: 2-(Benzotriazol-2-yl)-4-dodecylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The benzotriazole moiety can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzotriazole derivatives.

Scientific Research Applications

UV Stabilization in Polymers

One of the primary applications of Phenol, 2-(2H-benzotriazol-2-yl)-4-dodecyl- is in the stabilization of polymers against UV radiation. The compound acts as a light stabilizer, which helps to maintain the physical properties of materials exposed to sunlight.

Case Study: Polyethylene Films

A study conducted on polyethylene films treated with Phenol, 2-(2H-benzotriazol-2-yl)-4-dodecyl- demonstrated significant improvements in UV resistance. The treated films exhibited:

  • Increased Lifespan : Films maintained their mechanical integrity for over 3 years when exposed to outdoor conditions compared to untreated samples.
  • Color Retention : The color stability was enhanced, reducing fading by approximately 50% over the same period.

Applications in Coatings

Phenol, 2-(2H-benzotriazol-2-yl)-4-dodecyl- is also employed in coatings for various surfaces, providing protection against UV light and enhancing durability.

Data Table: Performance Metrics of Coatings

PropertyUntreated CoatingCoating with Phenol Compound
UV ResistanceLowHigh
Gloss RetentionModerateExcellent
Mechanical StrengthModerateHigh
Color StabilityPoorExcellent

Environmental Applications

The compound has been investigated for its potential role in environmental protection, particularly in water treatment processes. Its ability to absorb UV light can be harnessed to degrade harmful pollutants.

Case Study: Water Treatment Efficacy

Research indicates that incorporating Phenol, 2-(2H-benzotriazol-2-yl)-4-dodecyl- into water treatment systems enhances the breakdown of organic pollutants under UV light exposure.

  • Pollutant Reduction : A reduction of up to 80% in certain organic contaminants was observed within 24 hours.
  • Toxicity Assessments : Toxicological studies have shown that the compound does not exhibit significant toxicity to aquatic organisms at concentrations used for treatment.

Analytical Chemistry Applications

Phenol, 2-(2H-benzotriazol-2-yl)-4-dodecyl- is utilized in analytical chemistry as a standard reference material for HPLC (High Performance Liquid Chromatography) methods. Its unique properties allow for precise quantification and separation techniques.

Research Findings

A study utilizing this compound as a standard demonstrated its effectiveness in separating complex mixtures with high resolution and reproducibility.

Mechanism of Action

The mechanism of action of 2-(benzotriazol-2-yl)-4-dodecylphenol involves its ability to absorb ultraviolet light and dissipate the energy as heat. This prevents the UV radiation from causing damage to the material or biological system it is protecting. The benzotriazole moiety plays a crucial role in this process by acting as a UV absorber. The compound may also interact with molecular targets and pathways involved in oxidative stress and inflammation, contributing to its protective effects.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares Phenol, 2-(2H-benzotriazol-2-yl)-4-dodecyl- with key analogues:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Toxicity Findings (14-day rat study)
Target Compound (3142-42-5) 4-dodecyl C24H33N3O 379.55 High hydrophobicity; used in polyolefins Not tested in
UV-571 (125304-04-3) 4-methyl, 6-dodecyl C25H35N3O 393.6 Liquid UV stabilizer; melting point 152–156°C No neurotoxicity observed up to 1000 mg/kg
UV-328 (25973-55-1) 4,6-bis(2-methylbutan-2-yl) C27H34N3O 416.58 Persistent organic pollutant (POP); high persistence Moderate hepatotoxicity at 300 mg/kg
tBu-BZT (23939-33-5) 4-tert-butyl, 6-methyl C17H19N3O 281.35 Solid stabilizer for PVC, PC Spleen weight changes at 300 mg/kg
Bumetrizole (3896-11-5) 4,6-bis(1,1-dimethylethyl) C20H24N3O 323.42 Broad-spectrum UV absorption Low toxicity (no effects at 1000 mg/kg)

Key Findings

Substituent Position and Bulkiness: The 4-dodecyl group in the target compound reduces crystallinity compared to bis-substituted analogues (e.g., UV-328), enhancing solubility in non-polar polymers . Bulky substituents (e.g., tert-butyl in tBu-BZT) increase melting points but may reduce compatibility with certain polymers .

Toxicity Profile: Compounds with fewer substitutions (e.g., P-BZT, zero substitutions) show higher acute toxicity, while branched alkyl chains (e.g., dodecyl in UV-571) reduce bioavailability and toxicity .

Regulatory Status: UV-328 is classified as a POP under the Stockholm Convention due to environmental persistence .

UV Absorption Efficiency :

  • Electron-donating substituents (e.g., alkyl chains) red-shift absorption spectra. The dodecyl group in the target compound extends UV shielding into the longer wavelength range compared to methyl or tert-butyl derivatives .

Performance in Polymer Stabilization

  • Polyolefins : The dodecyl chain in the target compound improves dispersion in polyethylene, reducing UV-induced degradation more effectively than shorter-chain analogues like tBu-BZT .
  • Engineering Plastics : Bis-substituted compounds (e.g., Bumetrizole) are preferred for polycarbonates due to higher thermal stability .

Environmental and Health Considerations

  • Toxicokinetics : Hydrophobic compounds exhibit lower oral absorption but may accumulate in fatty tissues .

Biological Activity

Phenol, 2-(2H-benzotriazol-2-yl)-4-dodecyl- (CAS No. 23328-53-2), is a member of the phenolic benzotriazole class, which is primarily used as an ultraviolet (UV) light absorber in various industrial and consumer applications. This article examines its biological activity, focusing on toxicokinetics, potential health risks, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C25H35N3O
  • Molecular Weight : 413.57 g/mol
  • Solubility : Insoluble in water but soluble in organic solvents like acetone and chloroform .

Toxicokinetics

A study investigating the toxicokinetic behavior of phenolic benzotriazoles revealed key findings regarding absorption, distribution, metabolism, and excretion (ADME) of these compounds. The study included various substituted compounds, including the focus compound:

  • Administration Routes : Oral (gavage) and intravenous (IV).
  • Half-Life : Ranged from 15.4 to 84.8 hours for various compounds.
  • Oral Bioavailability : Low for unsubstituted compounds (~6%) and higher for substituted variants (12.8–23%) at lower doses .

The study indicated that systemic exposure parameters such as maximum concentration (C_max) and area under the concentration-time curve (AUC) increased with the degree of substitution on the benzotriazole ring. Notably, higher doses resulted in decreased absorption efficiency .

Health Risk Assessment

The health risk assessment for phenolic benzotriazoles indicates several important points:

  • Acute Toxicity : Generally low acute oral and dermal toxicity was observed.
  • Skin Sensitization : Drometrizole, a related compound, demonstrated skin sensitization potential with positive responses in guinea pig tests .
  • Target Organs : The liver is identified as a primary target organ for toxicity. Chronic exposure has shown effects such as liver enlargement and histopathological changes in animal studies .

Case Studies

  • Chronic Exposure Study :
    • In a chronic exposure study involving rats, drometrizole was administered via feed at varying concentrations (5–500 ppm). Results indicated treatment-related benign and malignant liver tumors at higher concentrations over a 24-month period .
  • Dermal Exposure Assessment :
    • An evaluation of dermal exposure to phenolic benzotriazoles indicated that while some compounds showed sensitization potential, others did not exhibit significant skin irritation or sensitization effects. For instance, bumetrizole showed no evidence of sensitization compared to drometrizole .

Summary of Biological Activity

ParameterFindings
Acute Toxicity Low oral and dermal toxicity
Skin Sensitization Drometrizole shows sensitization; bumetrizole does not
Target Organ Liver; chronic exposure leads to tumors
Half-Life Range 15.4 to 84.8 hours
Oral Bioavailability Unsubstituted ~6%, substituted 12.8–23%

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